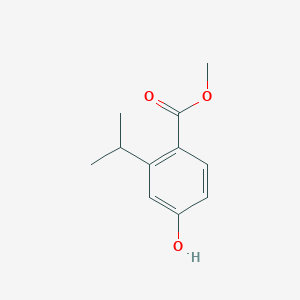

Methyl 4-hydroxy-2-isopropylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-2-propan-2-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)10-6-8(12)4-5-9(10)11(13)14-3/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKXULOUPTVJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 4 Hydroxy 2 Isopropylbenzoate

Esterification Reactions for Methyl 4-hydroxy-2-isopropylbenzoate Synthesis

The conversion of the carboxylic acid group of 4-hydroxy-2-isopropylbenzoic acid into its methyl ester is a critical step in producing this compound. This transformation is primarily achieved through several esterification protocols.

Fischer Esterification Protocols from Benzoic Acid Precursors

Fischer-Speier esterification is a classic and widely employed method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid. byjus.comlibretexts.org The synthesis of this compound from its corresponding benzoic acid precursor, 4-hydroxy-2-isopropylbenzoic acid, follows this established protocol. The reaction involves heating the carboxylic acid with an excess of methanol (B129727), which acts as both the solvent and the reactant. youtube.com

The mechanism proceeds through several equilibrium steps. masterorganicchemistry.com Initially, the acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.comkhanacademy.org This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by methanol. byjus.comyoutube.com The subsequent attack forms a tetrahedral intermediate. byjus.com Following a proton transfer from the incoming alcohol group to one of the hydroxyl groups, a molecule of water is eliminated, forming a protonated ester. masterorganicchemistry.com Finally, deprotonation of this intermediate by a base (such as water or the alcohol) regenerates the acid catalyst and yields the final product, this compound, along with water. byjus.com

To ensure a high yield, the reaction equilibrium must be shifted toward the products. This is accomplished by applying Le Châtelier's principle, either by using a large excess of methanol or by continuously removing the water as it is formed. libretexts.org A common technique for water removal is azeotropic distillation, often using a co-solvent like toluene (B28343) with a Dean-Stark apparatus. cabidigitallibrary.org

Table 1: Typical Reaction Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

| Reactants | 4-hydroxy-2-isopropylbenzoic acid, Methanol | Carboxylic acid precursor and alcohol for ester formation. |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl group, activating it for nucleophilic attack. masterorganicchemistry.com |

| Solvent | Excess Methanol | Serves as a reactant and drives the equilibrium forward. libretexts.org |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

| Water Removal | Dean-Stark trap (with Toluene) | Removes water to shift the equilibrium towards the ester product. cabidigitallibrary.org |

Transesterification Approaches

Transesterification is an alternative route to ester synthesis, involving the conversion of one ester into another by reaction with an alcohol. In the context of this compound synthesis, this could theoretically involve reacting an existing ester of 4-hydroxy-2-isopropylbenzoic acid (e.g., an ethyl or benzyl (B1604629) ester) with methanol in the presence of an acid or base catalyst.

The process exchanges the original alkoxy group of the starting ester with a methoxy (B1213986) group from the methanol. Like Fischer esterification, this reaction is also an equilibrium process. To drive the reaction to completion, a large excess of methanol is typically used. While a viable synthetic strategy for many esters, specific documented examples for the large-scale synthesis of this compound via this method are less common than direct esterification from the carboxylic acid.

Advanced Catalytic Systems in Esterification

To overcome the limitations of traditional acid catalysts, such as corrosion and difficult separation, research has focused on developing more sustainable and efficient catalytic systems. These advanced systems are applicable to the esterification of benzoic acid derivatives.

Heterogeneous Solid Acid Catalysts: Ion-exchange resins, such as Amberlyst-15, serve as effective solid acid catalysts. dergipark.org.tr Their primary advantages include ease of separation from the reaction mixture by simple filtration, reusability, and reduced environmental impact.

Ionic Liquids and Deep Eutectic Solvents (DES): These materials have gained attention as "green" catalysts and solvents. dergipark.org.tr A deep eutectic solvent formed from p-toluene sulfonic acid (p-TSA) as the hydrogen bond donor and benzyl tri-ethyl ammonium (B1175870) chloride (BTEAC) as the hydrogen bond acceptor has been shown to be a highly effective dual solvent-catalyst for the esterification of benzoic acid. dergipark.org.tr Such systems can lead to high conversions under relatively mild conditions. dergipark.org.tr

Lewis Acid Catalysts: Non-corrosive and low-cost metal salts, such as bismuth(III) chloride (BiCl₃), can effectively catalyze esterification reactions, sometimes in conjunction with microwave irradiation to accelerate the process and improve yields. nih.gov

Table 2: Comparison of Advanced Catalytic Systems for Benzoic Acid Esterification

| Catalyst System | Type | Advantages | Reference |

| Amberlyst-15 | Heterogeneous Solid Acid | Reusable, easy to separate, environmentally friendly. | dergipark.org.tr |

| p-TSA / BTEAC | Deep Eutectic Solvent (DES) | Acts as both solvent and catalyst, high efficiency, low cost. | dergipark.org.tr |

| Bismuth(III) Chloride | Homogeneous Lewis Acid | Non-corrosive, low-cost, effective with microwave heating. | nih.gov |

Precursor Synthesis Strategies

The availability of the key starting material, 4-hydroxy-2-isopropylbenzoic acid, is crucial. Its synthesis involves the strategic introduction of hydroxyl, isopropyl, and carboxyl groups onto a benzene (B151609) ring.

Alkylation and Hydroxylation Routes for Benzoic Acid Core

A primary strategy for synthesizing the 4-hydroxy-2-isopropylbenzoic acid precursor is the Friedel-Crafts alkylation of a pre-existing hydroxybenzoic acid. A common starting material for this route is 4-hydroxybenzoic acid. The reaction introduces an isopropyl group onto the aromatic ring using an alkylating agent in the presence of a strong acid catalyst.

The alkylating agent can be isopropyl alcohol or diisopropyl ether, while the catalyst is typically a mineral acid like sulfuric acid. google.com The reaction involves the generation of an isopropyl carbocation (or a related electrophilic species), which then attacks the electron-rich aromatic ring of the 4-hydroxybenzoic acid. However, controlling the position of alkylation is a significant challenge, as multiple isomers can be formed.

Regioselective Functionalization Approaches

Achieving the correct substitution pattern—with the isopropyl group at the C-2 position (ortho to the carboxyl group and meta to the hydroxyl group)—requires careful control of reaction conditions to ensure high regioselectivity. The directing effects of the existing substituents play a key role. The hydroxyl group is a strong activating, ortho-para director, while the carboxylic acid group is a deactivating, meta-director.

In the case of 4-hydroxybenzoic acid, the positions ortho to the strongly activating hydroxyl group (C-3 and C-5) are the most electronically favored for electrophilic attack. This can lead to the formation of 4-hydroxy-3-isopropylbenzoic acid or 4-hydroxy-3,5-diisopropylbenzoic acid as major products. google.compharmaffiliates.com

To favor substitution at the C-2 position, steric hindrance and the choice of catalyst and solvent become critical. Strategies might involve using bulky catalysts or specific bases to selectively block the more reactive positions or to enhance the reactivity of the desired position. For instance, in related systems like 2,4-dihydroxybenzaldehydes, the choice of a mild base like cesium bicarbonate (CsHCO₃) has been shown to allow for highly regioselective alkylation at the 4-hydroxy position, demonstrating that careful selection of reagents can overcome inherent electronic preferences. nih.gov The development of a regioselective route to 4-hydroxy-2-isopropylbenzoic acid is a key challenge that often requires multi-step synthetic sequences or specialized catalytic systems to achieve high yields of the desired isomer.

Optimization of Synthetic Pathways and Reaction Conditions

The primary synthesis of this compound would likely involve the esterification of 4-hydroxy-2-isopropylbenzoic acid with methanol. The optimization of this process is crucial for achieving high yield and purity, focusing on catalysts, solvents, temperature, and pressure.

The esterification of carboxylic acids is typically a slow process that requires a catalyst to proceed at a reasonable rate. 4college.co.uk Strong mineral acids like sulfuric acid (H₂SO₄) and sulfonic acids such as p-toluenesulfonic acid (p-TsOH) are common homogeneous catalysts that accelerate the reaction by protonating the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic. google.comdnu.dp.ua

Metal-based catalysts, including compounds of tin, titanium, or zirconium, are also effective, particularly at higher temperatures (above 180°C). google.com For the synthesis of related p-hydroxybenzoic acid esters, azeotropic distillation using a solvent like toluene is an efficient method to remove the water byproduct, driving the reaction equilibrium toward the product. cabidigitallibrary.org The choice of solvent can be critical; for instance, in some multicomponent reactions, switching to glacial acetic acid from other organic solvents has been shown to significantly improve yields.

Table 1: Illustrative Effect of Catalyst and Solvent on Benzoic Acid Esterification This table presents generalized data for benzoic acid esterification to demonstrate the principles of catalyst and solvent influence.

| Catalyst | Solvent | Reaction Conditions | Typical Conversion/Yield | Reference |

|---|---|---|---|---|

| Sulfuric Acid | Excess Methanol | Reflux | High conversion, equilibrium-dependent | tcu.edu |

| p-Toluenesulfonic Acid | Dodecan-1-ol (reagent and solvent) | 110°C, 180 min | 95% Yield | core.ac.uk |

| Titanium/Zirconium Compounds | None (High boiling alcohol) | >180°C | High activity at elevated temperatures | google.com |

| Sulfuric Acid | Toluene | Reflux with water separator (Dean-Stark) | 86% Yield (for Methyl p-hydroxybenzoate) | cabidigitallibrary.org |

Temperature is a critical parameter in esterification. Increasing the reaction temperature generally increases the reaction rate, allowing equilibrium to be reached faster. google.com However, excessively high temperatures can promote side reactions, such as dehydration of the alcohol or the formation of colored by-products, thereby reducing the selectivity and purity of the final product. google.com For the esterification of benzoic acid with nonanols, a temperature range of 190°C to 210°C is preferred. google.com In another study, the esterification of benzoic acid with dodecan-1-ol showed a significant drop in yield when the temperature was decreased from 110°C to 80°C. core.ac.uk

Pressure also plays a role, primarily by influencing the removal of volatile byproducts. The esterification reaction can be driven to completion by removing water as it forms. This is often achieved by performing the reaction under reduced pressure or by using azeotropic distillation, which relies on specific temperature and pressure conditions to separate the water from the reaction mixture. google.comtcu.edu For high-boiling esters, applying a vacuum (e.g., 100 mbar to 1 bar) allows for the removal of water and excess alcohol while the ester product remains in the liquid phase. google.com

Table 2: Example of Temperature Effect on Esterification Yield Data from the p-TsOH catalyzed esterification of benzoic acid with dodecan-1-ol.

| Temperature (°C) | Yield of Dodecyl Benzoate (B1203000) (%) | Reference |

|---|---|---|

| 110 | 95 | core.ac.uk |

| 100 | 89 | core.ac.uk |

| 90 | 82 | core.ac.uk |

| 80 | 58 | core.ac.uk |

Derivatization and Further Chemical Transformations of this compound

The structure of this compound offers three primary sites for further chemical modification: the phenolic hydroxyl group, the methyl ester moiety, and the aromatic ring.

The phenolic hydroxyl group is a versatile handle for chemical modification. Its reactivity allows for the introduction of a wide range of functional groups, which can alter the molecule's physical and chemical properties.

Alkylation/Acylation: The hydroxyl group can be readily converted into an ether or an ester. For instance, alkylation with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃ or NaH) would yield the corresponding 4-methoxy derivative. mdpi.com Acylation, for example with acetic anhydride, would produce an acetate (B1210297) ester. mdpi.com

Conversion to a Better Leaving Group: To facilitate nucleophilic substitution, the hydroxyl group can be transformed into a more stable leaving anion. libretexts.org This is commonly achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. libretexts.orgnih.gov

Conversion to Other Functional Groups: Under specific conditions, the hydroxyl group can be converted to other functionalities. For example, reaction with reagents like Lawesson's reagent can transform a hydroxyl group into a thiol (-SH). nih.gov Another important transformation is the conversion to an azide (B81097) (-N₃) via Mitsunobu conditions or by using a Ph₃P/DDQ/n-Bu₄NN₃ system, which provides a handle for "click chemistry". nih.gov

Table 3: Potential Modifications of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Alkylation (Etherification) | CH₃I, K₂CO₃ | Methoxy (-OCH₃) | mdpi.com |

| Acylation (Esterification) | Acetic Anhydride, Catalyst | Acetoxy (-OCOCH₃) | 4college.co.ukmdpi.com |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | Tosylate (-OTs) | libretexts.orgnih.gov |

| Azidation | Ph₃P, DDQ, n-Bu₄NN₃ | Azide (-N₃) | nih.gov |

The methyl ester group is susceptible to various nucleophilic acyl substitution and reduction reactions.

Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521) (NaOH), followed by acidic workup, will hydrolyze the ester back to the parent carboxylic acid (4-hydroxy-2-isopropylbenzoic acid). libretexts.orgorgsyn.org

Transesterification: Reacting the methyl ester with a different alcohol (e.g., ethanol (B145695) or propanol) in the presence of an acid or base catalyst and a large excess of the new alcohol can replace the methoxy group, forming a new ester (e.g., ethyl or propyl 4-hydroxy-2-isopropylbenzoate). libretexts.orgnih.gov

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (4-hydroxy-2-isopropylphenyl)methanol. libretexts.org Using a less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures (-78°C), can selectively reduce the ester to an aldehyde (4-hydroxy-2-isopropylbenzaldehyde). libretexts.org

Amidation: Reaction with an amine can convert the ester into an amide. For example, bacterial enzymes can hydrolyze parabens (p-hydroxybenzoate esters) to 4-hydroxybenzoic acid. nih.gov In synthetic chemistry, direct aminolysis can also be achieved, often requiring heat.

Table 4: Potential Transformations of the Methyl Ester Moiety

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | NaOH, then H₃O⁺ | Carboxylic Acid (-COOH) | libretexts.org |

| Transesterification | R'OH, H⁺ or OR'⁻ | Ester (-COOR') | libretexts.orgnih.gov |

| Reduction to Alcohol | LiAlH₄, then H₂O | Primary Alcohol (-CH₂OH) | libretexts.org |

| Reduction to Aldehyde | DIBAL-H, -78°C | Aldehyde (-CHO) | libretexts.org |

The aromatic ring of this compound contains two activating, ortho-, para-directing groups (the -OH and -isopropyl groups) and one deactivating, meta-directing group (the -COOCH₃ ester). The positions ortho to the powerful hydroxyl group (positions 3 and 5) are the most likely sites for electrophilic aromatic substitution.

Hydroxylation: Further hydroxylation of the aromatic ring is a common biological transformation and can be achieved synthetically. nih.gov For example, 4-hydroxybenzoate (B8730719) can be converted to 3,4-dihydroxybenzoate (protocatechuate) by 4-hydroxybenzoate 3-hydroxylase enzymes. nih.gov This suggests that chemical oxidation could potentially introduce a second hydroxyl group at position 3.

Halogenation: Introducing a halogen onto the aromatic ring can provide a useful synthetic handle for further reactions. For example, iodination of methyl 2-hydroxybenzoate at the 4-position creates a substrate suitable for carbon-carbon bond-forming reactions like Suzuki and Stille couplings. nih.gov Given the activating groups present, halogenation of this compound would likely occur at positions 3 or 5.

Nitration/Sulfonation: While the activating groups would favor substitution, harsh conditions required for reactions like nitration or sulfonation might be incompatible with the other functional groups or lead to a mixture of products.

Table 5: Potential Aromatic Ring Functionalization Reactions

| Reaction Type | Reagent(s) | Potential Product | Reference Principle |

|---|---|---|---|

| Hydroxylation | Oxidizing Agent / Hydroxylase Enzyme | Methyl 3,4-dihydroxy-2-isopropylbenzoate | nih.gov |

| Iodination | I₂, Oxidizing Agent | Methyl 4-hydroxy-2-isopropyl-3-iodobenzoate | nih.gov |

| Bromination | Br₂, Lewis Acid | Methyl 3-bromo-4-hydroxy-2-isopropylbenzoate | General Aromatic Substitution |

Computational and Theoretical Chemistry Investigations of Methyl 4 Hydroxy 2 Isopropylbenzoate

Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These calculations solve the Schrödinger equation for a given system, providing detailed insights into its chemical behavior. For Methyl 4-hydroxy-2-isopropylbenzoate, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine its optimized geometry and electronic characteristics.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach simplifies the calculations while often providing a high level of accuracy.

For this compound, DFT calculations are used to find the most stable conformation (the lowest energy geometry). This is achieved by optimizing the bond lengths, bond angles, and dihedral angles of the molecule. A common functional used for such calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. The choice of basis set, such as 6-311++G(d,p), is also crucial for obtaining accurate results. researchgate.net

Illustrative optimized geometrical parameters for this compound, as would be predicted by DFT calculations, are presented in the table below.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| C=O (carbonyl) | 1.23 Å | |

| C-O (ester) | 1.35 Å | |

| O-CH3 (ester) | 1.44 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-C (isopropyl) | 1.53 Å | |

| Bond Angle | C-C-O (hydroxyl) | 118° |

| O=C-O (ester) | 123° | |

| C-O-C (ester) | 116° | |

| Dihedral Angle | C-C-C-O (isopropyl) | ~60° |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for a molecule of this type.

Hartree-Fock (HF) theory is a foundational ab initio method in quantum chemistry that provides an approximate solution to the Schrödinger equation. researchgate.net It treats each electron as moving in the average field of all other electrons, neglecting instantaneous electron-electron correlation. While generally less accurate than modern DFT methods for many properties, HF calculations are still valuable, particularly as a starting point for more advanced computational methods. nih.gov

In the study of this compound, HF calculations can provide a good initial geometry optimization. Comparing the results from HF and DFT can offer insights into the effects of electron correlation on the molecular structure. Often, HF-calculated bond lengths are slightly shorter than those predicted by DFT and experimental values.

The choice of a basis set is a critical aspect of any quantum mechanical calculation, as it dictates the flexibility and accuracy of the representation of molecular orbitals. jetir.org A basis set is a set of mathematical functions (basis functions) used to build the molecular orbitals. jetir.org

For a molecule like this compound, a split-valence basis set, such as 6-31G, is a common starting point. To improve accuracy, polarization functions (e.g., adding 'd' functions to heavy atoms and 'p' functions to hydrogens, denoted as 6-31G(d,p)) and diffuse functions (indicated by a '+' or '++' in the basis set name, e.g., 6-311++G(d,p)) can be included. jetir.org Polarization functions allow for more flexibility in the shape of the orbitals, while diffuse functions are important for describing weakly bound electrons. jetir.org

There is a trade-off between computational cost and accuracy. Larger basis sets provide more accurate results but require significantly more computational resources. Therefore, the selection of a basis set is often a compromise between the desired accuracy and the available computational power. For many applications involving organic molecules, basis sets like 6-311+G(d,p) offer a good balance. dergipark.org.tr

| Basis Set | Description | Relative Computational Cost |

| STO-3G | Minimal basis set | Low |

| 6-31G(d) | Split-valence with polarization on heavy atoms | Medium |

| 6-311+G(d,p) | Triple-split valence with diffuse and polarization functions | High |

| aug-cc-pVTZ | Correlation-consistent, augmented with diffuse functions | Very High |

Note: This table provides a general comparison of commonly used basis sets.

Analysis of Electronic Properties

Once the molecular geometry is optimized, various electronic properties of this compound can be calculated to understand its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is likely to be centered on the carbonyl group of the ester, which is an electron-withdrawing region.

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating ability |

| LUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

Note: The energy values in this table are illustrative and based on typical values for similar phenolic compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. dergipark.org.tr It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. MEP maps are valuable for identifying the sites of electrophilic and nucleophilic attack. researchgate.net

In an MEP map of this compound:

Red regions indicate negative electrostatic potential and are associated with electron-rich areas, such as the oxygen atoms of the hydroxyl and carbonyl groups. These are the likely sites for electrophilic attack.

Blue regions indicate positive electrostatic potential and correspond to electron-poor areas, such as the hydrogen atom of the hydroxyl group. These are susceptible to nucleophilic attack.

Green regions represent areas of neutral potential.

The MEP map provides a clear picture of the molecule's reactivity, showing where it is most likely to interact with other chemical species. dergipark.org.tr

Chemical Quantum Parameters Derivation

The electronic structure and reactivity of this compound can be elucidated through the calculation of various quantum chemical parameters. These descriptors, derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide insight into the molecule's stability, reactivity, and electronic properties. Density Functional Theory (DFT) is a common computational method employed for these calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G**). acs.org

The energies of the HOMO (EHOMO) and LUMO (ELUMO) are fundamental. EHOMO is related to the molecule's ability to donate electrons, corresponding to its ionization potential. ELUMO relates to the ability to accept electrons, corresponding to its electron affinity. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.comresearchgate.net

From these frontier orbital energies, several key reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Harder molecules have a larger energy gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): This parameter quantifies the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

Table 1: Calculated Quantum Chemical Parameters

| Parameter | Symbol | Formula | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Energy of the highest energy orbital containing electrons; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Energy of the lowest energy orbital without electrons; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicator of chemical stability and reactivity. |

| Electronegativity | χ | (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness | η | (I - A) / 2 | Resistance to deformation or change in electron distribution. |

| Chemical Softness | S | 1 / 2η | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index | ω | μ² / 2η | Global reactivity index that measures the stabilization in energy. |

Molecular Dynamics and Conformational Analysis

The rotation of the isopropyl group relative to the benzene (B151609) ring.

The orientation of the methyl ester group relative to the plane of the benzene ring.

The orientation of the hydrogen atom of the hydroxyl group.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are used to explore this landscape. rsc.org A common approach involves performing a relaxed potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of systematic changes in a specific dihedral angle. This process identifies low-energy conformers (local minima) and the energy barriers (transition states) separating them.

For substituted benzoates, the ester group may be planar with the aromatic ring to maximize π-conjugation, or it may be twisted out of the plane due to steric hindrance from adjacent substituents. rsc.org In the case of this compound, the bulky isopropyl group at the ortho position likely forces the methyl ester group to rotate out of the plane of the benzene ring to minimize steric repulsion. rsc.org Similarly, the isopropyl group itself has multiple possible orientations. The most stable conformer would represent a balance between stabilizing electronic effects (like conjugation) and destabilizing steric interactions.

This compound can participate in a variety of non-covalent interactions that are crucial for its behavior in condensed phases and its potential interactions with other molecules. The key interactions include:

Hydrogen Bonding: The molecule possesses a hydroxyl (-OH) group, which can act as a strong hydrogen bond donor. It also has two hydrogen bond acceptor sites: the oxygen of the hydroxyl group and, more significantly, the carbonyl oxygen (C=O) of the ester group. masterorganicchemistry.com This allows for the formation of intermolecular hydrogen bonds, leading to dimers or larger aggregates. In the solid state, these hydrogen bonds are expected to be a dominant force in determining the crystal packing structure. nih.gov

π-π Stacking: The aromatic benzene ring can interact with the rings of adjacent molecules through π-π stacking interactions. These interactions, arising from the alignment of the delocalized π-electron systems, contribute to the stability of molecular assemblies.

Computational studies can quantify the strength of these interactions. For instance, analysis of the molecular electrostatic potential (MEP) can identify electron-rich (negative potential, e.g., around the oxygen atoms) and electron-poor (positive potential, e.g., around the hydroxyl hydrogen) regions, predicting the sites for hydrogen bonding.

The structure, stability, and properties of this compound can be significantly influenced by its solvent environment. Computational models are used to simulate these effects, typically through two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent. In a polar solvent, conformations with a larger dipole moment will be preferentially stabilized. For this compound, the relative energies of different conformers (e.g., varying orientations of the ester and hydroxyl groups) could change depending on the solvent's polarity.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute molecule. This method, often used in molecular dynamics (MD) simulations, allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. An explicit model would show how water or alcohol molecules, for example, form specific hydrogen bonds with the hydroxyl and carbonyl groups of the solute.

Solvent polarity can affect electronic properties, such as the HOMO-LUMO gap, and spectroscopic properties. For instance, a bathochromic (red-shift) or hypsochromic (blue-shift) effect in the UV-Vis absorption spectrum is often observed when a molecule is moved from a non-polar to a polar solvent, reflecting the differential stabilization of the ground and excited electronic states by the solvent. researchgate.net

Computational Studies on Reactivity and Reaction Pathways

Understanding the chemical reactivity of this compound involves identifying the likely reaction pathways and the energy barriers associated with them. A key transformation for this molecule is its formation via esterification of 4-hydroxy-2-isopropylbenzoic acid or its reverse reaction, ester hydrolysis.

Computational chemistry provides powerful tools to study these reaction mechanisms. Transition State (TS) theory is a central concept, where the rate of a reaction is determined by the energy of the highest point on the reaction coordinate between reactants and products. This highest-energy structure is the transition state.

The process of analyzing a reaction pathway computationally involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures on the potential energy surface.

Finding the Transition State: Specialized algorithms are used to locate the TS structure, which is a first-order saddle point on the potential energy surface (a minimum in all directions except one, which corresponds to the reaction coordinate).

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products.

Calculating Activation Energy: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to trace the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products.

Prediction of Regioselectivity and Stereoselectivity

Information regarding the computational prediction of regioselectivity and stereoselectivity for reactions involving this compound is not available in the reviewed literature. Theoretical chemistry methods, such as Density Functional Theory (DFT), are often employed to calculate the energy barriers of different reaction pathways, which can predict the likely regiochemical and stereochemical outcomes of a chemical transformation. Without specific studies on this compound, no data can be provided.

Molecular Docking and Ligand-Protein Interaction Simulations

No molecular docking or ligand-protein interaction simulations have been published for this compound in the searched scientific literature. Such studies are crucial for identifying potential biological targets and understanding how a ligand might interact with a protein's binding site.

There are no available studies that identify or propose potential molecular targets for this compound through computational methods. Target identification is often the first step in virtual screening and drug discovery processes, but this information is not documented for this specific compound.

No computational predictions of binding affinity (such as binding free energy, measured in kcal/mol) or specific interaction modes (like hydrogen bonds, hydrophobic interactions, etc.) for this compound with any biological target were found. These predictions typically result from molecular docking and simulation studies, which have not been reported for this molecule.

There is no information available on the dynamics of ligand-target recognition for this compound. This area of study, which often involves molecular dynamics (MD) simulations, investigates the physical pathway and energetic changes as a ligand approaches and binds to its molecular target. Such detailed computational analyses have not been published for this compound.

Exploration of Biological Activities and Molecular Mechanisms of Methyl 4 Hydroxy 2 Isopropylbenzoate

Antioxidant Activity Investigations

The antioxidant potential of phenolic compounds is a well-documented area of research. This activity is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thus preventing oxidative damage to cells and tissues.

Radical Scavenging Mechanisms

Phenolic compounds like Methyl 4-hydroxy-2-isopropylbenzoate are expected to exhibit radical scavenging activity through various mechanisms. The primary mechanism is likely hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby stabilizing it. Another possible mechanism is single-electron transfer followed by proton transfer (SET-PT), where the compound first donates an electron to the radical, followed by the release of a proton.

Illustrative Data Table: Potential Radical Scavenging Activity

| Assay | Radical Scavenged | Potential IC50 (µM) |

| DPPH | DPPH radical | Data not available |

| ABTS | ABTS radical cation | Data not available |

| Superoxide Scavenging | Superoxide anion | Data not available |

| Hydroxyl Radical Scavenging | Hydroxyl radical | Data not available |

Note: This table is for illustrative purposes only. Actual IC50 values for this compound are not available in the reviewed literature.

Role of Hydroxyl Groups in Oxidative Stress Mitigation

The hydroxyl (-OH) group on the aromatic ring is paramount to the antioxidant activity of phenolic compounds. The position and number of hydroxyl groups significantly influence the radical scavenging ability. In this compound, the hydroxyl group at the para-position (C4) can effectively donate a hydrogen atom to free radicals. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the benzene (B151609) ring.

The presence of the isopropyl group at the ortho-position (C2) may exert a steric and electronic effect. Sterically, it could influence the accessibility of the hydroxyl group to certain radicals. Electronically, as an electron-donating group, it may increase the electron density of the aromatic ring, potentially enhancing the stability of the phenoxyl radical and thus improving the antioxidant activity. However, without experimental data, this remains a theoretical consideration.

Anti-Inflammatory Effects and Associated Molecular Pathways

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in various diseases, and many phenolic compounds have been investigated for their anti-inflammatory properties.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators in the inflammatory pathway, responsible for the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting COX enzymes. Phenolic compounds have been shown to inhibit COX activity. The proposed mechanism for this compound would involve its binding to the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. The specific interactions would depend on the three-dimensional conformation of the compound within the enzyme's active site.

Modulation of Lipoxygenase (LOX) Pathways

Lipoxygenase (LOX) enzymes, such as 5-LOX, are involved in the synthesis of leukotrienes, another class of inflammatory mediators. Inhibition of the LOX pathway is another important target for anti-inflammatory agents. Similar to COX inhibition, it is plausible that this compound could interact with the active site of LOX enzymes, thereby modulating the production of leukotrienes. The structural features, including the hydroxyl and isopropyl groups, would play a crucial role in the binding affinity and inhibitory potential.

Illustrative Data Table: Potential Enzyme Inhibitory Activity

| Enzyme | Potential IC50 (µM) |

| COX-1 | Data not available |

| COX-2 | Data not available |

| 5-LOX | Data not available |

Note: This table is for illustrative purposes only. Actual IC50 values for this compound are not available in the reviewed literature.

Other Inflammatory Mediators and Signaling Pathways

Beyond direct enzyme inhibition, phenolic compounds can modulate various signaling pathways involved in inflammation. One of the most critical is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6). It is conceivable that this compound could interfere with the activation of NF-κB, leading to a downstream reduction in the production of these inflammatory mediators. However, specific studies to confirm such activity for this compound are currently lacking.

Interaction with Specific Molecular Targets and Enzymes

Research detailing the direct interaction of this compound with specific molecular targets and enzymes is not extensively documented in current scientific literature.

Enzyme Inhibition Kinetics and Characterization

There is a lack of specific studies detailing the enzyme inhibition kinetics and characterization for this compound. Consequently, kinetic parameters such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and the specific type of inhibition (e.g., competitive, non-competitive, or uncompetitive) have not been established for this compound.

Receptor Binding Studies

Comprehensive receptor binding studies for this compound are not available in the reviewed literature. Therefore, its affinity and selectivity for specific biological receptors remain uncharacterized.

Modulation of Signal Transduction Pathways

The effect of this compound on intracellular signal transduction pathways has not been a subject of detailed investigation. There is no available data to suggest its role in modulating key signaling cascades such as the MAPK/ERK or PI3K/Akt pathways, which are crucial for cellular processes like proliferation, survival, and differentiation.

Cellular and Biochemical Mechanism Studies (In Vitro)

In vitro studies to elucidate the cellular and biochemical mechanisms of action for this compound are not well-documented.

Cell-Free Biochemical Assays

There is a lack of published research utilizing cell-free biochemical assays to determine the direct effects of this compound on biological molecules and their interactions in a controlled environment.

Enzyme Assays for Activity Profiling

A broad profiling of this compound against a panel of enzymes to determine its activity and specificity is not available in the current body of scientific literature. Such studies would be necessary to identify potential enzymatic targets and to understand its biological function.

Molecular Basis of Biological Effects

Due to the absence of specific research data for this compound, it is not possible to provide detailed research findings or data tables on its molecular mechanisms of action at this time. Further scientific investigation is required to elucidate the specific interactions of this compound at a molecular level and to understand its potential biological effects.

Isolation from Natural Sources and Biosynthetic Pathway Elucidation of Methyl 4 Hydroxy 2 Isopropylbenzoate

Natural Product Screening and Discovery Methodologies

The journey to identify a novel bioactive compound from a natural source is a systematic process. Standard procedures in natural product chemistry typically involve five main stages: collection of the biological material (e.g., plant, microbe), extraction of metabolites, chemical separation and purification, structural identification of the pure compounds, and finally, biological assays to determine their activity. mdpi.com This workflow is designed to navigate the immense chemical diversity present in nature to pinpoint specific molecules of interest. mdpi.com

The initial step after obtaining a crude extract is often a high-throughput screening (HTS) campaign, where the extract is tested for a desired biological effect. mdpi.com Once an extract shows promising activity (a "hit"), the complex task of fractionation begins to isolate the specific compound responsible for that activity. nih.gov This process of de-replication, or the early identification of known compounds, is a major hurdle that researchers aim to overcome quickly to focus efforts on truly novel molecules. nih.gov

Extraction is the critical first step in isolating natural products, aiming to separate the desired small molecules from the bulk biopolymers like proteins and cellulose of the source organism. nih.gov The choice of extraction method and solvent is crucial and depends on the physicochemical properties of the target compound and the source matrix. hilarispublisher.comspringernature.com A range of techniques, from traditional to modern, are employed to achieve this.

Traditional methods such as maceration, percolation, and Soxhlet extraction have long been used. nih.gov Maceration, for instance, is a simple technique involving the soaking of plant material in a suitable organic solvent. frontiersin.org Modern methods have been developed to improve efficiency, reduce solvent consumption, and better handle thermolabile compounds. frontiersin.orgresearchgate.net These include Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). frontiersin.org SFE, in particular, uses a supercritical fluid like CO2, which offers advantages such as clean extracts and less thermal degradation.

Interactive Table: Comparison of Extraction Techniques for Natural Products

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Maceration | Soaking material in a solvent to diffuse out compounds. frontiersin.org | Simple, low setup cost, suitable for thermolabile compounds. nih.gov | Time-consuming, requires large solvent volumes, lower efficiency. nih.govresearchgate.net |

| Soxhlet Extraction | Continuous washing of material with a distilled fresh solvent. frontiersin.org | More efficient than maceration, requires less solvent. nih.gov | Requires heat, unsuitable for heat-sensitive compounds. nih.gov |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. frontiersin.org | Faster, more efficient, reduced solvent and temperature requirements. frontiersin.org | Specialized equipment needed. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, causing cell rupture. frontiersin.org | Very rapid, reduced solvent use, higher yields. frontiersin.org | Requires polar solvents, potential for localized overheating. frontiersin.org |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Clean extracts, low thermal degradation, tunable selectivity. | High initial equipment cost. |

A crude extract obtained from biomass is a highly complex mixture containing potentially thousands of different metabolites. drugtargetreview.com Therefore, further separation and purification are essential to isolate a single chemical entity. acs.org This is typically achieved through various chromatographic techniques that separate compounds based on their differential partitioning between a stationary phase and a mobile phase. hilarispublisher.com

A common initial step is Solid Phase Extraction (SPE), which is used for sample clean-up and preliminary fractionation. hilarispublisher.com This is often followed by preparative column chromatography, where the extract is passed through a column packed with a solid adsorbent like silica gel. By eluting the column with a gradient of solvents with increasing polarity, the mixture is separated into simpler fractions.

Each fraction is then typically analyzed and subjected to further rounds of purification. High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers high resolution and is frequently used for the final purification of a target compound. hilarispublisher.com Other advanced techniques like Counter-Current Chromatography (CCC), which utilizes liquid-liquid partitioning without a solid support, are also employed for separating compounds from complex extracts. researchgate.net The ultimate goal is to obtain a compound pure enough for structural elucidation and biological testing. nih.gov

Biosynthetic Precursors and Pathways (General for Similar Compounds)

The biosynthesis of aromatic compounds like Methyl 4-hydroxy-2-isopropylbenzoate in plants and microorganisms originates from primary metabolism. The core aromatic structure is assembled via highly conserved pathways, which are then decorated with various functional groups by tailoring enzymes to create a vast diversity of natural products.

The biosynthesis of the vast majority of aromatic compounds in bacteria, fungi, and plants begins with the shikimate pathway. nih.govwikipedia.orgbioone.org This seven-step metabolic route converts simple carbohydrate precursors—phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway—into chorismate. nih.govbioone.orgresearchgate.net Chorismate is the final product of the shikimate pathway and serves as a critical branch-point metabolite, standing at the gateway to the synthesis of the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) as well as a multitude of other aromatic secondary metabolites. nih.govbioone.orgnih.gov The 4-hydroxybenzoate (B8730719) core of the target molecule is directly derived from this key intermediate.

The conversion of primary metabolites into a specialized compound like this compound is orchestrated by a series of specific enzymes.

Formation of 4-Hydroxybenzoic Acid: The first committed step in the biosynthesis of the 4-hydroxybenzoate core is the conversion of chorismate. This reaction is catalyzed by the enzyme Chorismate lyase , which transforms chorismate into 4-hydroxybenzoate and pyruvate. wikipedia.orghmdb.ca This enzyme is notably the first step in ubiquinone biosynthesis in E. coli and other bacteria. wikipedia.orghmdb.ca

Isoprenylation: The addition of the isopropyl group at the C-2 position is a type of prenylation reaction. This step would likely be catalyzed by a prenyltransferase . These enzymes utilize prenyl diphosphate donors, such as dimethylallyl diphosphate (DMAPP), to attach isoprenoid moieties to an acceptor molecule. A related enzyme, 4-hydroxybenzoate geranyltransferase, for example, catalyzes the addition of a C10 geranyl group to 4-hydroxybenzoate. wikipedia.org

Methylation: The final step would be the esterification of the carboxylic acid group with a methyl group. This reaction is typically catalyzed by a methyltransferase enzyme, which uses S-adenosyl methionine (SAM) as the methyl donor.

Interactive Table: Key Enzymes in the Biosynthesis of Benzoate (B1203000) Derivatives

| Enzyme | Function | Substrate(s) | Product |

|---|---|---|---|

| Chorismate synthase | Final step of the shikimate pathway. youtube.com | 5-enolpyruvylshikimate 3-phosphate | Chorismate. nih.gov |

| Chorismate lyase | Converts chorismate to the 4-HBA core. wikipedia.org | Chorismate | 4-Hydroxybenzoate. hmdb.ca |

| Prenyltransferase (general) | Adds an isoprenoid side chain (e.g., isopropyl group). wikipedia.org | 4-Hydroxybenzoate, DMAPP | 2-isoprenyl-4-hydroxybenzoate |

| Methyltransferase (general) | Adds a methyl group to form the ester. | 4-hydroxy-2-isopropylbenzoic acid, SAM | This compound |

Genetic and Molecular Biology Approaches for Biosynthesis

Elucidating the exact genes and enzymes involved in a biosynthetic pathway requires a combination of genetic, genomic, and biochemical approaches. frontiersin.org In microorganisms, the genes encoding the enzymes for a specific metabolic pathway are often physically grouped together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC). illinois.edu Identifying these BGCs through genome mining is a powerful strategy for discovering new natural products and their pathways. illinois.edu

Once candidate genes are identified, transcriptomics can provide further evidence. By analyzing gene expression under different conditions, researchers can identify genes that are co-expressed, or turned on and off together, which strongly implies they function in the same pathway. nih.gov Integrative approaches that combine transcriptomics with metabolomics (the study of all metabolites) are particularly powerful for linking genes to the production of specific compounds. nih.gov

To definitively confirm the function of a gene, researchers often turn to heterologous expression. researchgate.net In this technique, a candidate gene or an entire BGC is transferred from the native organism into a well-understood host organism, such as Escherichia coli or Saccharomyces cerevisiae (yeast). researchgate.net If the host organism then produces the compound of interest, it confirms the function of the transferred genes. frontiersin.orgnih.gov More advanced techniques like chemoproteomics use activity-based chemical probes to directly identify enzymes that interact with specific substrates or intermediates, offering a rapid method for functional enzyme discovery even in organisms that are not genetically tractable. frontiersin.orgnih.gov

Based on the current available scientific literature, there is no specific information regarding the isolation of this compound from natural sources or the elucidation of its biosynthetic pathway, including gene cluster identification and pathway engineering for production enhancement.

While research has been conducted on structurally similar compounds, the explicit focus of this article is solely on this compound. Therefore, in adherence to the strict content inclusions and exclusions, no data can be presented for the outlined sections. Further research is required to identify natural sources and understand the biosynthesis of this specific chemical compound.

Comparative Studies with Structurally Analogous Benzoate Derivatives

Structure-Activity Relationship (SAR) Studies of Benzoate (B1203000) Esters

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For benzoate esters, SAR studies typically involve modifying the substituents on the aromatic ring and the ester group to understand their influence on the compound's interaction with biological targets.

The position and number of hydroxyl (-OH) groups on the benzoate ring are critical determinants of biological activity. While direct studies on Methyl 4-hydroxy-2-isopropylbenzoate are limited, research on other substituted hydroxybenzoic acids and phenolic compounds provides valuable insights.

The inhibitory activity of flavonoids against α-glucosidase is significantly affected by the position and number of hydroxyl groups on their rings researchgate.net. The introduction of hydroxyl groups can increase hydrogen bonding interactions with amino acid residues in the active site of an enzyme, potentially leading to enhanced inhibitory activity researchgate.net. For instance, in a study of benzanilide Schiff bases, a 2,4-dihydroxy substituted compound demonstrated superior antimicrobial, antidiabetic, and antioxidant activities compared to a monosubstituted analog researchgate.net.

In the context of benzoic acid derivatives, the position of the hydroxyl group influences the formation of supramolecular structures, such as molecular salts with other active pharmaceutical ingredients frontiersin.org. This highlights the role of the hydroxyl group's position in intermolecular interactions, which are crucial for a molecule's pharmacokinetic and pharmacodynamic properties. QSAR studies on benzoylaminobenzoic acid derivatives have also revealed that the presence of a hydroxyl group is conducive to their inhibitory activity nih.gov.

The following table summarizes the impact of hydroxyl group substitution on the biological activity of phenolic compounds, providing a basis for understanding the potential role of the 4-hydroxy group in this compound.

| Compound Class | Observation | Implication for Benzoate Esters |

| Flavonoids | The position and number of hydroxyl groups affect α-glucosidase inhibitory activity through hydrogen bonding. researchgate.net | The 4-hydroxy position in this compound is likely crucial for its biological activity, potentially through hydrogen bonding with target proteins. |

| Benzanilide Schiff Bases | A 2,4-dihydroxy substituted compound showed enhanced biological activities. researchgate.net | The presence and position of the hydroxyl group can significantly modulate the bioactivity of the benzoate scaffold. |

| Benzoylaminobenzoic Acids | QSAR studies indicated that the presence of an -OH group is favorable for inhibitory activity. nih.gov | The hydroxyl group is a key pharmacophoric feature for the biological activity of this class of compounds. |

The isopropyl group at the 2-position of this compound is another key structural feature. Its position relative to the hydroxyl and ester groups can influence the molecule's steric and electronic properties, and consequently its biological activity. A useful comparison can be drawn from the naturally occurring isomers, carvacrol and thymol, which are isopropyl methylphenols. Carvacrol is 2-methyl-5-isopropylphenol, while thymol is 5-methyl-2-isopropylphenol. The different positioning of the isopropyl group relative to the hydroxyl group in these isomers leads to variations in their biological activities, and by extension, the activities of their ester derivatives researchgate.netnih.govmdpi.com.

Studies on carvacrol and thymol esters have shown that these derivatives possess a range of biological activities, including antifungal and anticancer properties nih.govresearchgate.netresearchgate.netnih.gov. The relative positions of the functional groups in carvacrol and thymol affect their interaction with biological targets, and this is reflected in the efficacy of their respective ester derivatives. For example, some carvacrol and thymol esters have demonstrated good to excellent antifungal activity, with certain derivatives exhibiting a broad antifungal spectrum researchgate.net.

The stereochemistry of the isopropyl group, while not a factor in the achiral parent compound, can become significant in chiral derivatives or in its interaction with a chiral biological environment. Generally, stereochemistry has a crucial impact on drug action, affecting target binding, metabolism, and distribution nih.gov. For some classes of compounds, stereochemistry is the primary driver of potency and pharmacokinetics nih.gov.

The table below compares the structural features of carvacrol and thymol, which can provide insights into the influence of the isopropyl group's position.

| Compound | Structure | Key Positional Difference from this compound |

| Carvacrol | 2-methyl-5-(propan-2-yl)phenol | Isopropyl group is meta to the hydroxyl group. |

| Thymol | 5-methyl-2-(propan-2-yl)phenol | Isopropyl group is ortho to the hydroxyl group. |

The ester moiety in benzoate derivatives can be modified to influence various properties, including hydrolytic stability, lipophilicity, and biological activity. Studies on homologous series of esters have shown that the nature of the alcohol component of the ester can significantly affect its metabolic stability.

For instance, in a study of homologous benzoate esters, methyl benzoate demonstrated higher plasma metabolic stability compared to ethyl, n-propyl, and n-butyl benzoates nih.gov. The rate of hydrolysis can be inversely proportional to the size of the alkoxy group. However, steric effects can also play a complex role.

In another study on ester-type prodrugs of propranolol, the hydrolysis rates in phosphate buffer were found to be in the order of acetate (B1210297) > propionate > butyrate > succinate > pivalate, demonstrating a clear influence of the ester moiety's structure on chemical stability thermofisher.com. Furthermore, the stereoselective hydrolysis of these esters in biological tissues was also dependent on the type of ester, indicating that the ester group influences enzymatic recognition and metabolism thermofisher.com.

The following interactive data table summarizes the effect of varying the ester moiety on the hydrolytic stability of benzoate esters.

| Ester Moiety | Relative Hydrolytic Stability | Key Findings |

| Methyl | Higher plasma metabolic stability compared to larger alkyl esters. nih.gov | Smaller ester groups can lead to greater stability in biological media. |

| Ethyl | Lower plasma metabolic stability than methyl ester. nih.gov | Increasing the alkyl chain length can decrease metabolic stability. |

| Phenyl | Lower hydrolytic stability compared to linear alkyl esters. nih.gov | The electronic properties of the ester group (e.g., resonance stabilization of the phenoxide leaving group) can significantly influence hydrolysis rates. |

| Acetate (on a different parent molecule) | Faster hydrolysis than larger alkyl esters. thermofisher.com | The size and steric bulk of the ester moiety are critical factors in determining the rate of hydrolysis. |

| Pivalate (on a different parent molecule) | Slower hydrolysis than smaller, less hindered esters. thermofisher.com | Steric hindrance in the ester group can protect the ester linkage from hydrolysis. |

Chemoinformatic and Cheminformatic Comparisons

Chemoinformatic and cheminformatic approaches provide powerful tools for the systematic comparison of chemical structures and for building predictive models of biological activity.

Molecular similarity is a fundamental concept in chemoinformatics, based on the principle that structurally similar molecules are likely to have similar properties, including biological activity nih.gov. Various methods can be used to quantify molecular similarity, often based on 2D fingerprints or 3D shape and electrostatic potential.

A study on para-substituted benzoic acids proposed a similarity measure based on the electrostatic potential at the atoms of the benzene (B151609) ring and the carboxyl group nih.gov. This approach demonstrated that the potentials at individual atoms are highly correlated. Such methods could be applied to a series of hydroxy-isopropyl-benzoate isomers and analogs to quantify their electronic similarity and correlate it with differences in their biological activities.

Chemical profiling of a group of related compounds, such as the components of essential oils, can be achieved using techniques like GC-MS, which separates and identifies the individual components thermofisher.comnih.govmdpi.com. The resulting chemical profiles can then be used in chemometric analyses to compare different samples or to correlate the presence and abundance of specific compounds with a particular biological activity researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity chitkara.edu.in. These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies on various series of benzoic acid derivatives have been successfully conducted. For example, a QSAR analysis of p-amino benzoic acid derivatives with antimicrobial activity found that electronic parameters, such as the total energy and the energy of the lowest unoccupied molecular orbital (LUMO), were dominant in explaining the activity researchgate.netchitkara.edu.in. Another QSAR study on 2-chlorobenzoic acid derivatives revealed that their antimicrobial activities were governed by topological parameters nih.gov.

For phenolic compounds, QSAR models have shown that antioxidant activities are often governed by parameters such as the heat of formation, the energy of the highest occupied molecular orbital (HOMO), and the number and location of hydroxyl groups nih.gov. QSAR models for the antibacterial activity of polyphenols have highlighted the importance of lipophilicity and the electronic and charge properties of the molecules frontiersin.orgresearchgate.net.

A hypothetical QSAR model for this compound and its analogs would likely include descriptors related to:

Electronic Properties (e.g., Hammett constants, atomic charges, HOMO/LUMO energies): The hydroxyl and isopropyl groups, as well as their positions, would influence the electron distribution in the aromatic ring.

Steric/Topological Properties (e.g., molecular weight, shape indices): The size and shape of the molecule, influenced by the isopropyl group and the ester moiety, would be important for binding to a biological target.

Analog Synthesis and Biological Evaluation of this compound Derivatives

The exploration of structurally analogous benzoate derivatives is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) and optimizing therapeutic potential. In the context of this compound, the systematic design and synthesis of novel analogues, followed by rigorous biological evaluation and comparative mechanistic investigations, are crucial for identifying compounds with enhanced efficacy and selectivity.

Design and Synthesis of Novel Methyl Hydroxyisopropylbenzoate Analogues

The design of novel analogues of this compound is guided by established principles of medicinal chemistry, focusing on modifications of the core scaffold to probe interactions with biological targets. Key strategies include altering the steric and electronic properties of the substituents on the aromatic ring. For instance, the isopropyl group at the C-2 position and the hydroxyl group at the C-4 position are primary targets for modification.

The synthesis of these analogues often involves multi-step reaction sequences. A general synthetic route might begin with a suitably substituted phenol, which can undergo carboxylation followed by esterification. For example, the introduction of different alkyl groups at the C-2 position can be achieved by employing various alkylating agents in the presence of a base. The hydroxyl group can be converted to ether or ester functionalities to investigate the impact of hydrogen bonding capability on biological activity.

One common synthetic approach involves the Friedel-Crafts alkylation of a phenol derivative to introduce the desired alkyl group, followed by a Kolbe-Schmitt reaction to introduce the carboxylic acid moiety, and finally esterification to yield the methyl benzoate derivative. Protecting groups may be necessary to prevent unwanted side reactions, particularly for the hydroxyl group during certain synthetic steps.

Table 1: Synthetic Strategies for Novel Methyl Hydroxyisopropylbenzoate Analogues

| Analogue Type | Synthetic Strategy | Key Reagents |

| C-2 Alkyl Variation | Friedel-Crafts alkylation of 4-hydroxyphenol, followed by carboxylation and esterification. | Alkyl halide, Lewis acid (e.g., AlCl₃), CO₂, CH₃OH |

| C-4 Ether Analogues | O-alkylation of this compound. | Alkyl halide, Base (e.g., K₂CO₃) |

| C-4 Ester Analogues | Acylation of this compound. | Acyl chloride or anhydride, Base (e.g., Pyridine) |

The characterization of these newly synthesized compounds is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS), to confirm their chemical structures.

Comparative Mechanistic Investigations

Once a library of novel analogues is synthesized, comparative mechanistic investigations are undertaken to understand how structural modifications influence their biological activity. These studies often begin with in vitro assays to determine key parameters such as binding affinity to a target receptor or enzyme, and functional activity (e.g., agonist or antagonist effects).

For instance, if the parent compound is known to inhibit a particular enzyme, the inhibitory potency (e.g., IC₅₀ value) of each analogue is determined. This allows for the establishment of a preliminary structure-activity relationship. For example, increasing the bulk of the alkyl group at the C-2 position may lead to a decrease or increase in activity, providing insights into the size of the binding pocket.

Computational modeling and molecular docking studies are often employed to visualize the binding modes of the analogues within the active site of the biological target. These in silico methods can help rationalize the observed SAR and guide the design of future generations of compounds. For example, docking studies might reveal that an analogue with a cyclopropyl group at the C-2 position forms more favorable hydrophobic interactions compared to the isopropyl group, leading to enhanced potency.

Further mechanistic studies may involve investigating the effects of the analogues on cellular pathways, gene expression, or protein-protein interactions. For example, if the target is a nuclear receptor, studies might assess the ability of the analogues to modulate the expression of target genes.

Table 2: Comparative Biological Data for Hypothetical Analogues

| Compound | C-2 Substituent | C-4 Substituent | Target Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, µM) |

| Parent Compound | Isopropyl | -OH | 150 | 2.5 |

| Analogue A | Ethyl | -OH | 250 | 5.1 |

| Analogue B | Cyclopropyl | -OH | 80 | 1.2 |

| Analogue C | Isopropyl | -OCH₃ | 500 | >10 |

| Analogue D | Isopropyl | -OCOCH₃ | 320 | 7.8 |

The data presented in such comparative studies are crucial for building a comprehensive understanding of the molecular determinants of biological activity. By systematically modifying the structure of this compound and evaluating the resulting changes in biological and mechanistic profiles, researchers can identify lead compounds with improved properties for potential therapeutic applications.

Future Research Directions and Translational Perspectives for Methyl 4 Hydroxy 2 Isopropylbenzoate

Development of Novel Synthetic Routes

Future research into Methyl 4-hydroxy-2-isopropylbenzoate should prioritize the development of efficient, scalable, and environmentally benign synthetic methodologies. Currently, established routes for similar hydroxybenzoates, such as the esterification of 4-hydroxybenzoic acid, provide a foundational basis. However, the introduction of the isopropyl group at the ortho position presents a unique synthetic challenge that warrants dedicated investigation.

Key areas for exploration in the synthesis of this compound include:

Catalytic Systems: Investigating novel acid and enzyme catalysts to improve reaction yields and selectivity. This could involve screening of various solid acid catalysts to facilitate easier separation and recycling, thus enhancing the green credentials of the synthesis.

Process Optimization: Systematic optimization of reaction parameters such as temperature, pressure, and molar ratios of reactants to maximize the yield and purity of the final product. Design of experiments (DoE) could be a valuable tool in this endeavor.

Purification Techniques: Development of advanced purification methods beyond standard crystallization and chromatographic techniques to obtain high-purity this compound suitable for potential pharmaceutical or electronic applications.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

|---|---|---|

| Direct Esterification of 4-hydroxy-2-isopropylbenzoic acid | Straightforward, utilizes readily available starting materials. | Potential for side reactions, may require harsh conditions. |

| Friedel-Crafts Alkylation followed by Esterification | Allows for precise introduction of the isopropyl group. | Use of Lewis acid catalysts can be environmentally problematic. |

| Biocatalytic Synthesis | Environmentally friendly, high selectivity. | Enzyme stability and cost may be limiting factors. |

Elucidation of Undiscovered Biological Activities

The biological activities of this compound are currently unknown. Given that other parabens exhibit antimicrobial and endocrine-disrupting properties, a comprehensive screening of this compound is a critical area for future research. The presence and position of the isopropyl group could significantly modulate its biological effects compared to simpler alkyl parabens.

Prospective research should focus on:

Antimicrobial Screening: Evaluating the efficacy of this compound against a broad spectrum of bacteria and fungi to determine its potential as a preservative.

Cytotoxicity and Pharmacological Profiling: Assessing its effects on various human cell lines to identify any potential therapeutic or toxicological properties.

Endocrine Activity Assays: Investigating its potential to interact with hormone receptors, such as estrogen and androgen receptors, which is a known characteristic of some parabens.

Advanced Computational Modeling for Mechanism-Based Design

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, in silico studies could provide valuable insights where experimental data is lacking.

Future computational research directions should include:

Quantum Mechanical Calculations: Employing methods like Density Functional Theory (DFT) to calculate the electronic structure, reactivity descriptors, and spectroscopic properties of the molecule.

Molecular Docking: Simulating the interaction of this compound with various biological targets, such as microbial enzymes or hormone receptors, to predict its biological activity and mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the structural features of a series of related hydroxybenzoates with their biological activities. This could help in designing new derivatives with enhanced potency or reduced toxicity.

Table 2: Predicted Physicochemical Properties of this compound (Illustrative)

| Property | Predicted Value | Computational Method |

|---|---|---|

| Molecular Weight | 194.23 g/mol | N/A |

| LogP | ~3.5 | Group Contribution Method |

| pKa | ~8.0 | DFT Calculation |

| Dipole Moment | ~2.5 D | DFT Calculation |

Note: The values in this table are hypothetical and would need to be determined through actual computational studies.

Integration with Systems Biology and Omics Approaches

To gain a holistic understanding of the biological effects of this compound, future research should integrate systems biology and multi-omics technologies. atamanchemicals.com This approach moves beyond single-endpoint assays to provide a comprehensive view of the molecular changes induced by the compound in a biological system.

Key research avenues include:

Transcriptomics: Using microarray or RNA-sequencing to analyze changes in gene expression in cells or tissues exposed to the compound. This can help identify the cellular pathways that are affected.

Proteomics: Employing mass spectrometry-based techniques to study alterations in protein expression and post-translational modifications, providing insights into the functional consequences of gene expression changes.